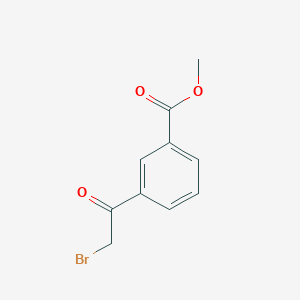

Methyl 3-(2-bromoacetyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-bromoacetyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUUCORIWWWPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919673 | |

| Record name | Methyl 3-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-28-7 | |

| Record name | Methyl 3-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-(2-bromoacetyl)benzoate CAS number 27475-19-0

An In-Depth Technical Guide to Methyl 3-(2-bromoacetyl)benzoate (CAS: 27475-19-0): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound is a bifunctional chemical intermediate of significant interest to the pharmaceutical and organic synthesis sectors. Possessing two distinct reactive sites—a highly electrophilic α-bromo ketone and a modifiable methyl ester on an aromatic ring—this compound serves as a versatile scaffold for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis protocols, core reactivity, and applications, with a focus on the mechanistic principles that underpin its utility.

Part 1: Physicochemical Properties and Safety Profile

This compound is a solid at room temperature, valued for its role as a building block in synthesizing more complex molecules.[1] Its bifunctional nature makes it a key intermediate in various organic reactions.[1]

Chemical Identity and Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 27475-19-0 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₃ | [3][4] |

| Molecular Weight | 257.08 g/mol | [3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-(2-Bromo-acetyl)-benzoic acid methyl ester | [1][4][6] |

| Appearance | Solid | [1] |

| Purity | 95% - 98% | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Flash Point | 158.6 ± 22.3 °C | [4] |

Spectral Data

Spectroscopic data is critical for the unambiguous identification and quality assessment of this compound.

| Technique | Data | Source(s) |

| ¹H NMR | (300 MHz, DMSO-d₆, 300K) δ 3.89 (s, 3H, -OCH₃), 5.00 (s, 2H, -CH₂Br), 7.67-7.76 (m, 1H, Ar-H), 8.18-8.28 (m, 2H, Ar-H), 8.49 (s, 1H, Ar-H) | [6] |

| Mass Spec. | (ES⁺) requires: 256, found: 257 (M+H)⁺ | [6] |

| IR (Typical) | Expected peaks: ~1720 cm⁻¹ (ester C=O stretch), ~1690 cm⁻¹ (ketone C=O stretch), ~1200-1300 cm⁻¹ (C-O stretch), ~600-700 cm⁻¹ (C-Br stretch) | [7] |

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

-

GHS Classification : Signal word: Danger . Pictogram: GHS05 (Corrosion).

-

Hazard Statements : H314 - Causes severe skin burns and eye damage.[8]

-

Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).

-

Other Hazards : The compound is a lachrymator and sternutator (induces sneezing).[8]

-

Handling : Handle in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing. Use non-sparking tools and prevent the formation of dust.[4][8]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from room temperature to 2-8°C.[9]

Part 2: Synthesis and Purification

The synthesis of this compound can be approached from two primary strategic directions: (1) esterification of the pre-formed bromoacetyl benzoic acid, or (2) α-bromination of a methyl acetylbenzoate precursor. The choice depends on starting material availability and desired scale.

Protocol 1: Esterification of 3-(Bromoacetyl)benzoic acid

This method is direct if the corresponding carboxylic acid is available. The use of trimethylsilyl diazomethane is efficient for small-scale synthesis but requires special precautions due to its toxicity and explosive nature.

Step-by-Step Methodology:

-

Dissolve 3-(bromoacetyl)benzoic acid in a 7:3 mixture of toluene and methanol.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of trimethylsilyl diazomethane (2 M solution in diethyl ether) to the stirred solution.

-

Allow the reaction to stir at room temperature for 5-10 minutes, monitoring for the cessation of gas evolution.

-

Concentrate the reaction mixture under reduced pressure to yield the crude product.

-

Purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water).

This procedure has been reported to afford the product in 66% yield.[6]

Caption: Workflow for Synthesis via Esterification.

Protocol 2: α-Bromination of Methyl 3-acetylbenzoate

This is a more common and often more practical approach, as aryl ketones are typically readily available. The reaction proceeds via an acid-catalyzed enol intermediate.[10][11]

Step-by-Step Methodology:

-

Dissolve Methyl 3-acetylbenzoate in a suitable solvent, such as glacial acetic acid or 1,4-dioxane.[12][13]

-

Add a catalytic amount of a strong acid, such as HBr.[13]

-

Slowly add a slight molar excess (1.1 equivalents) of bromine (Br₂) to the solution while stirring. The reaction can be performed at room temperature or gently heated/irradiated to increase the rate.[12]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy excess bromine.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purify via column chromatography or recrystallization.

The key to this reaction's success is the acid-catalyzed formation of the enol, which is the nucleophilic species that attacks the bromine.[10] The reaction rate is dependent on the ketone and acid concentration but independent of the bromine concentration, indicating that enol formation is the rate-limiting step.[10]

Caption: Acid-Catalyzed α-Bromination Mechanism.

Part 3: Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the predictable reactivity of its functional groups.

The Electrophilic Nature of the α-Carbon

The α-carbon (the carbon atom adjacent to the carbonyl group and bonded to the bromine) is the primary site of reactivity. The strong electron-withdrawing inductive effect of the adjacent carbonyl oxygen polarizes the C-Br bond, imparting a significant partial positive charge (δ+) on the α-carbon.[7] This makes it highly susceptible to attack by a wide range of nucleophiles in Sₙ2-type reactions.[7] The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl halides.[7]

Caption: Electrophilic α-Carbon in α-Bromo Ketones.

Reactions at the Bromoacetyl Moiety: Gateway to Heterocycles

The reaction of the bromoacetyl group with various nucleophiles is a cornerstone of heterocyclic synthesis.[7][12]

-

With Nitrogen Nucleophiles : Reaction with amines, imines, or hydrazines can lead to the formation of pyrroles, imidazoles, and other nitrogen-containing heterocycles.[7]

-

With Sulfur Nucleophiles : Thioamides and thioureas react readily to form thiazoles, a common scaffold in medicinal chemistry (Hantzsch thiazole synthesis).

-

With Oxygen Nucleophiles : Carboxylic acids or phenols can react to form α-acyloxy ketones.[7]

Reactions Involving the Ester and Aromatic Ring

While the bromoacetyl group is more reactive, the other functionalities can also be manipulated:

-

Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing another handle for modification, such as amide coupling.[14][15]

-

Electrophilic Aromatic Substitution : Both the acetyl and ester groups are electron-withdrawing and meta-directing.[15][16] Therefore, reactions like nitration or halogenation on the aromatic ring will preferentially occur at the positions meta to these groups (C5 position).

Part 4: Applications in Medicinal Chemistry and Organic Synthesis

The structural features of this compound make it an important precursor for compounds of therapeutic interest.

Role as a Key Building Block for Heterocyclic Scaffolds

α-Haloketones are indispensable precursors for a vast range of heterocyclic compounds with notable biological activity.[12] The ability to react with bifunctional nucleophiles in a controlled manner allows for the rapid construction of complex ring systems.

Caption: General Scheme for Hantzsch Thiazole Synthesis.

Case Study: Design of Bioactive Molecules

While direct applications of this compound in marketed drugs are not prominent, its structural motifs are highly relevant. The related compound, 3-(2-bromoacetyl)phenyl benzoate, is a key starting material for the synthesis of phenylephrine, a widely used decongestant.[17][18] This highlights the value of the bromoacetylphenyl core in pharmaceutical synthesis. Furthermore, the diaryl ether motif, which can be formed using related building blocks, is a common feature in many kinase inhibitors designed for cancer therapy.[19] The electrophilic nature of the bromoacetyl group also allows it to be used as a covalent modifier for targeting specific amino acid residues (like cysteine) in enzyme active sites.

Part 5: Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a methyl 3-(2-aminothiazol-4-yl)benzoate derivative.

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or DMF.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the free base of the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified thiazole derivative.

Analytical Characterization Protocol (HPLC)

Purity assessment is crucial. A general reverse-phase HPLC method is provided below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Conclusion

This compound is a high-value, versatile chemical reagent. Its predictable and distinct reactivity at the α-bromo ketone and methyl ester functionalities provides a robust platform for synthetic chemists. The mechanistic understanding of its reactivity, particularly the activation of the α-carbon, enables its strategic deployment in the synthesis of complex molecules, most notably heterocyclic scaffolds relevant to drug discovery. Proper adherence to safety protocols is paramount when handling this corrosive and lachrymatory compound. Future applications will likely continue to leverage its bifunctional nature to create novel molecular libraries for screening against a range of therapeutic targets.

References

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

-

Scilit. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

Semantic Scholar. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

ResearchGate. The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines | Request PDF. [Link]

-

CP Lab Safety. This compound, 95% Purity, C10H9BrO3, 5 grams. [Link]

-

Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

-

Capot Chemical. 27475-19-0 | this compound. [Link]

-

Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

-

ChemSynthesis. methyl 3-(2-bromoethyl)benzoate. [Link]

-

Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Reddit. Affecting Reactivity of Methyl Benzoate w/ Substituents. [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic aerobic oxidative esterification of alcohols. [Link]

-

Ambekar, S. P., et al. (2013). 3-(2-Bromoacetyl)phenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(3), o322. [Link]

-

Wikipedia. Methyl benzoate. [Link]

-

Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

-

ResearchGate. Reactions with nucleophiles. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

YouTube. Synthesis of Methyl benzoate with reaction mechanism. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

ResearchGate. 3-(2-Bromoacetyl)phenyl benzoate. [Link]

-

Matteson, D. S. (2021). Reactions of Benzylboronate Nucleophiles. Synlett, 32(10), 969-973. [Link]

-

ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF. [Link]

-

Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

Sources

- 1. CAS 27475-19-0: Benzoic acid,3-(2-bromoacetyl)-, methyl es… [cymitquimica.com]

- 2. 27475-19-0 | this compound - Capot Chemical [capotchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-(2-Bromo-acetyl)-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. 27475-14-5|Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate|BLD Pharm [bldpharm.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 16. reddit.com [reddit.com]

- 17. 3-(2-Bromoacetyl)phenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 3-(2-bromoacetyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Methyl 3-(2-bromoacetyl)benzoate is a bifunctional organic molecule of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its structure, featuring a reactive α-bromo ketone moiety and a methyl ester group on a benzene ring, makes it a versatile building block for the construction of a wide array of complex organic molecules and heterocyclic systems. The electrophilic nature of the carbon bearing the bromine atom, activated by the adjacent carbonyl group, allows for facile nucleophilic substitution reactions, making it a valuable precursor for the synthesis of various pharmaceutical intermediates. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. This section details the key physical and chemical characteristics of this compound.

General Properties

This compound is a solid at room temperature.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(2-Bromo-acetyl)-benzoic acid methyl ester, Benzoic acid, 3-(bromoacetyl)-, methyl ester | [3] |

| CAS Number | 27475-19-0 | [3][4] |

| Molecular Formula | C₁₀H₉BrO₃ | [3] |

| Molecular Weight | 257.08 g/mol | [3][4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

Tabulated Physical Data

| Parameter | Value | Source(s) |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 158.6 ± 22.3 °C | [3] |

| Refractive Index | 1.562 | [3] |

| XLogP3 | 2.7 | [3] |

| PSA | 43.4 Ų | [3] |

Note: An experimental melting point for the 3-isomer is not consistently reported in the literature. Researchers should determine this value experimentally.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. The most practical and common approach involves the α-bromination of the corresponding ketone, methyl 3-acetylbenzoate. This method is advantageous due to the ready availability of the starting material.

Synthetic Workflow Overview

The overall synthetic strategy involves two main stages: the esterification of 3-acetylbenzoic acid to form methyl 3-acetylbenzoate, followed by the selective α-bromination of the methyl ketone group.

Detailed Experimental Protocol: α-Bromination of Methyl 3-acetylbenzoate

This protocol is adapted from established procedures for the α-bromination of substituted acetophenones.[5][6]

Materials:

-

Methyl 3-acetylbenzoate

-

Pyridinium tribromide (or N-Bromosuccinimide with a radical initiator)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-acetylbenzoate (1.0 eq.) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add pyridinium tribromide (1.1 eq.) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-water. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove acetic acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality behind Experimental Choices:

-

Choice of Brominating Agent: Pyridinium tribromide is often preferred over liquid bromine for laboratory-scale synthesis due to its solid nature, which makes it easier and safer to handle.[5] N-Bromosuccinimide (NBS) can also be used, typically with a radical initiator, as it provides a constant, low concentration of bromine.

-

Acidic Conditions: The α-bromination of ketones is catalyzed by acid.[5] Acetic acid serves as both the solvent and the acid catalyst, promoting the formation of the enol intermediate, which is the nucleophilic species that reacts with the electrophilic bromine.

-

Temperature Control: The reaction is heated to increase the rate of enolization and subsequent bromination. However, excessive heat should be avoided to minimize the formation of byproducts.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its α-bromo ketone functionality.

The Electrophilic Nature of the α-Carbon

The presence of two electron-withdrawing groups, the carbonyl group and the bromine atom, renders the α-carbon highly electrophilic. This makes it susceptible to attack by a wide range of nucleophiles.

Key Reactions and Transformations

-

Nucleophilic Substitution: The bromide is an excellent leaving group, allowing for facile SN2 reactions with various nucleophiles such as amines, thiols, and carboxylates to introduce diverse functionalities.

-

Hantzsch Thiazole Synthesis: A classic and powerful application of α-bromo ketones is the Hantzsch synthesis of thiazoles. Reaction of this compound with a thioamide or thiourea derivative leads to the formation of a thiazole ring, a common scaffold in many biologically active compounds.[1][2][7]

-

Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

-

Formation of α,β-Unsaturated Ketones: Dehydrobromination using a non-nucleophilic base can lead to the formation of the corresponding α,β-unsaturated ketone, which is another valuable synthetic intermediate.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a variety of bioactive molecules and approved drugs.

Precursor for Heterocyclic Scaffolds

As highlighted, its primary application lies in the synthesis of heterocycles. Thiazole-containing compounds, readily prepared from this starting material, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][7]

Intermediate for Kinase Inhibitors

Many small-molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature heterocyclic cores that can be synthesized using α-bromo ketone intermediates.[8] The ability to readily introduce diverse substituents via nucleophilic displacement on the α-carbon allows for the generation of libraries of compounds for screening against various kinase targets.

Building Block for Bioactive Molecules

While direct examples for this compound are emerging, structurally related benzoate derivatives are known to be key intermediates in the synthesis of potent inhibitors of metabolic enzymes like malate dehydrogenase (MDH), which are being explored as novel cancer therapeutics.[9] This suggests the potential of this compound as a scaffold for developing new enzyme inhibitors.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the methyl ester protons. A reported ¹H NMR spectrum shows the following key shifts:

-

δ 8.49 (s, 1H): Aromatic proton between the two carbonyl groups.

-

δ 8.18-8.28 (m, 2H): Other aromatic protons.

-

δ 7.67-7.76 (m, 1H): Remaining aromatic proton.

-

δ 5.00 (s, 2H): Methylene protons (-CH₂Br).

-

δ 3.89 (s, 3H): Methyl ester protons (-OCH₃).[4]

¹³C NMR Spectroscopy

Based on the structure and data from related compounds like methyl benzoate and other substituted benzoates, the following approximate chemical shifts are expected in the ¹³C NMR spectrum:

-

~190 ppm: Carbonyl carbon of the ketone.

-

~165 ppm: Carbonyl carbon of the ester.

-

~128-135 ppm: Aromatic carbons.

-

~52 ppm: Methyl ester carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

-

~1720-1730 cm⁻¹: C=O stretch of the methyl ester.[13][14][15]

-

~1690-1700 cm⁻¹: C=O stretch of the α-bromo ketone.

-

~1200-1300 cm⁻¹: C-O stretch of the ester.

-

~3000-3100 cm⁻¹: Aromatic C-H stretches.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretches of the methyl group.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). The expected exact mass is 255.9735 u.[3][4]

Safety, Handling, and Storage

As a reactive α-haloketone, this compound requires careful handling to ensure safety and maintain its integrity.

Hazard Identification

-

Toxicity: α-Halo ketones are generally considered toxic and are often lachrymators (tear-producing agents).

-

Corrosivity: The compound can be corrosive and may cause severe skin burns and eye damage.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoiding Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and moisture, as these can lead to decomposition.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds relevant to the pharmaceutical industry. Its predictable reactivity, stemming from the electrophilic α-bromo ketone moiety, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its physicochemical properties, detailed a practical synthetic protocol, elucidated its key chemical reactions, and highlighted its applications in drug discovery. By adhering to the outlined safety and handling procedures, researchers can effectively and safely utilize this powerful reagent to advance their synthetic and medicinal chemistry programs.

References

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Journal of Chemical Education. (2024). [Link]

-

(PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. (2024). [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid. Royal Society of Chemistry. (n.d.). [Link]

- Process for synthesizing alpha-bromoacetophenone compound.

- Method for synthesizing alpha-bromo-acetophenone.

-

Supporting Information for A mild and general method for the synthesis of methyl benzoates from benzyl alcohols. Royal Society of Chemistry. (n.d.). [Link]

-

phenacyl bromide. Organic Syntheses. (n.d.). [Link]

-

Methyl Benzoate. PubChem. (n.d.). [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (2022). [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... ResearchGate. (n.d.). [Link]

-

3-(2-Bromoacetyl)phenyl benzoate. National Center for Biotechnology Information. (n.d.). [Link]

-

A 2 step synthesis of methyl 3-n. SlidePlayer. (n.d.). [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information. (2019). [Link]

-

Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. (n.d.). [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. (n.d.). [Link]

-

Infrared data obtained for the methyl benzoate when added to the.... ResearchGate. (n.d.). [Link]

-

Provide the IR spectrum analysis for methyl benzoate. Brainly. (2022). [Link]

-

methyl benzoate. ChemSynthesis. (n.d.). [Link]

-

Solved 9. A) From the 13C NMR spectrum of methyl benzoate. Chegg. (2020). [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Benzoic acid, methyl ester. NIST WebBook. (n.d.). [Link]

-

Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. (2017). [Link]

-

Methyl benzoate. Wikipedia. (n.d.). [Link]

-

3-(2-Bromoacetyl)phenyl benzoate. ResearchGate. (n.d.). [Link]

- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

Methyl 3-acetylbenzoate. PubChem. (n.d.). [Link]

-

IR Spectra of Selected Compounds. Chemistry LibreTexts. (2020). [Link]

-

Recent Advances in the Synthesis of Benzothiazole and its Derivatives. OUCI. (n.d.). [Link]

-

Synthesis and Biological Activities of Some Benzothiazole Derivatives. Asian Journal of Research in Chemistry. (2010). [Link]

- Methyl 3-(cyanomethyl)benzoate synthetic method.

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. echemi.com [echemi.com]

- 4. 3-(2-Bromo-acetyl)-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. carnabio.com [carnabio.com]

- 9. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. brainly.com [brainly.com]

Synthesis of Methyl 3-(2-bromoacetyl)benzoate: A Mechanistic and Practical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 3-(2-bromoacetyl)benzoate, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and practical experimental protocols. The content herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a meta-substituted aromatic ring with a methyl ester and an α-bromo ketone. This combination of functional groups makes it a versatile building block for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. The α-bromo ketone moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in other ester-based transformations. Understanding the efficient synthesis of this compound is therefore crucial for its application in drug discovery and development.

Synthetic Strategies and Mechanisms

There are two primary and logical synthetic routes to this compound, each with its own set of mechanistic considerations and experimental nuances.

Route 1: Esterification of 3-(2-bromoacetyl)benzoic Acid

This is a direct and often high-yielding approach that starts from the commercially available 3-(2-bromoacetyl)benzoic acid. The core of this strategy is the conversion of the carboxylic acid to its corresponding methyl ester.

Mechanism of Esterification

Several methods can be employed for this esterification. A common and effective method involves the use of diazomethane or its safer equivalent, trimethylsilyl diazomethane.

The reaction with trimethylsilyl diazomethane proceeds through a rapid, high-yield, and clean conversion. The mechanism is as follows:

-

Proton Transfer: The acidic proton of the carboxylic acid is transferred to the diazomethane, generating a methyldiazonium cation and a carboxylate anion.

-

Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation.

-

Product Formation: This results in the formation of the methyl ester and the liberation of dinitrogen gas, which drives the reaction to completion.

An alternative, more traditional approach is the Fischer esterification, which involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The mechanism for Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution.

Route 2: α-Bromination of Methyl 3-acetylbenzoate

This pathway begins with the commercially available methyl 3-acetylbenzoate and introduces the bromine atom at the α-position of the acetyl group.

Mechanism of α-Bromination of a Ketone

The α-bromination of a ketone can proceed via either an acid-catalyzed or base-catalyzed mechanism. However, the acid-catalyzed route is generally preferred to avoid potential side reactions associated with strong bases.

The acid-catalyzed bromination mechanism involves the following steps:

-

Tautomerization (Enol Formation): The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., acetic acid). This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons. A weak base (e.g., the solvent or the conjugate base of the acid catalyst) then removes an α-proton, leading to the formation of an enol intermediate.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂), which is the electrophile. This step results in the formation of a resonance-stabilized oxocarbenium ion and a bromide ion.

-

Deprotonation: The bromide ion or another weak base in the reaction mixture removes the proton from the protonated carbonyl group, regenerating the carbonyl and yielding the α-brominated ketone product along with hydrogen bromide (HBr). A similar mechanism is described for the bromination of 4-acetyl benzoic acid.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound via the two routes described above.

Protocol 1: Esterification of 3-(2-bromoacetyl)benzoic Acid

This protocol is adapted from a known procedure for the synthesis of this compound.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(2-bromoacetyl)benzoic acid | 243.05 | 1.0 g | 4.11 mmol |

| Toluene | 92.14 | 7 mL | - |

| Methanol | 32.04 | 3 mL | - |

| Trimethylsilyl diazomethane (2 M in Et₂O) | 114.22 | 2.06 mL | 4.11 mmol |

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.0 g (4.11 mmol) of 3-(2-bromoacetyl)benzoic acid in a solvent mixture of 7 mL of toluene and 3 mL of methanol.

-

Stir the solution at room temperature.

-

Carefully add 2.06 mL of a 2 M solution of trimethylsilyl diazomethane in diethyl ether dropwise to the stirred solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Continue stirring at room temperature for 5 minutes after the addition is complete.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: α-Bromination of Methyl 3-acetylbenzoate

This protocol is a hypothetical procedure based on the known α-bromination of similar ketones.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-acetylbenzoate | 178.18 | 1.0 g | 5.61 mmol |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Bromine (Br₂) | 159.81 | 0.29 mL (0.90 g) | 5.61 mmol |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 g (5.61 mmol) of methyl 3-acetylbenzoate in 20 mL of glacial acetic acid.

-

Gently heat the solution to 40-45 °C with stirring.

-

In the dropping funnel, prepare a solution of 0.29 mL (0.90 g, 5.61 mmol) of bromine in 5 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 40-45 °C. The red color of the bromine should dissipate as it is consumed. The evolution of HBr gas will be observed.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing 100 mL of ice-water.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is a key characterization tool. For this compound, the expected signals are: a singlet for the methyl ester protons (~3.9 ppm), a singlet for the bromomethyl protons (~4.9-5.0 ppm), and a series of multiplets in the aromatic region (7.6-8.5 ppm).[2]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (257.08 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.[2]

-

Melting Point: The melting point of the purified solid can be compared to literature values.

Visualizing the Synthesis

Synthesis Workflow

Caption: Simplified mechanism of the acid-catalyzed α-bromination of a ketone.

Conclusion

The synthesis of this compound can be efficiently achieved through two primary routes: the esterification of 3-(2-bromoacetyl)benzoic acid or the α-bromination of methyl 3-acetylbenzoate. The choice of route will depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. Both methods are underpinned by well-understood reaction mechanisms and can be performed using standard laboratory techniques. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize and characterize this important chemical intermediate.

References

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

-

Brainly. [FREE] Draw a detailed mechanism for the bromination of methyl benzoate. - Illustrate the relative energies of. [Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

-

University of the West Indies. Preparation of Methyl Benzoate. [Link]

Sources

A Comprehensive Technical Guide to Methyl 3-(2-bromoacetyl)benzoate: Synthesis, Reactivity, and Applications

Abstract

Methyl 3-(2-bromoacetyl)benzoate is a bifunctional chemical reagent of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure, featuring a meta-substituted aromatic ring with a methyl ester and a reactive α-bromoketone moiety, makes it a versatile building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis protocols, core reactivity, and key applications. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a technical resource for researchers leveraging this compound in their synthetic workflows.

Chemical Identity and Nomenclature

Unambiguous identification is the cornerstone of reproducible science. This compound is systematically identified by the following descriptors.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 27475-19-0 | [1][2][3] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][2][3] |

| Molecular Weight | 257.08 g/mol | [2][3] |

| InChIKey | QOUUCORIWWWPLU-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)CBr)C(=O)OC | |

| Synonyms | 3-(2-Bromo-acetyl)-benzoic acid methyl ester, Methyl 3-(bromoacetyl)benzoate | [1][2][3] |

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectral signature of a reagent is critical for its proper handling, reaction setup, and characterization of its products.

Physicochemical Properties

The compound is a solid at room temperature and possesses properties consistent with a moderately polar organic molecule.

| Property | Value | Source |

| Physical Form | Solid | |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 158.6 ± 22.3 °C | [3] |

| XLogP3 | 2.7 | [3] |

| Purity (Commercial) | ≥98% |

Spectroscopic Analysis: ¹H NMR

The proton nuclear magnetic resonance (¹H NMR) spectrum provides a definitive fingerprint of the molecule's structure. The reported spectrum in DMSO-d₆ confirms the expected chemical environment for each proton.[2]

-

δ 3.89 (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃) group. Its upfield chemical shift is characteristic of protons on a carbon singly bonded to oxygen.

-

δ 5.00 (s, 2H): This singlet represents the two protons of the methylene group adjacent to both the bromine atom and the carbonyl group (-C(=O)CH₂Br). The strong deshielding effect of both adjacent electron-withdrawing groups results in a significant downfield shift.

-

δ 7.67-7.76 (m, 1H), 8.18-8.28 (m, 2H), 8.49 (s, 1H): These signals in the aromatic region correspond to the four protons on the benzene ring. The meta-substitution pattern gives rise to this complex multiplet and singlet arrangement.

Synthesis Protocol and Mechanistic Rationale

This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-(bromoacetyl)benzoic acid. A common and effective method involves esterification using trimethylsilyl (TMS) diazomethane.[2]

Experimental Protocol: Esterification

-

Dissolve the starting material, 3-(bromoacetyl)benzoic acid, in a 7:3 mixture of toluene and methanol.

-

To this solution, add one equivalent of trimethylsilyl diazomethane (typically a 2 M solution in diethyl ether) at room temperature.

-

Stir the reaction mixture for approximately 5 minutes. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

The resulting solid is the desired product, this compound, obtained in approximately 66% yield.[2]

Mechanistic Insights

The choice of reagents in this protocol is deliberate. TMS-diazomethane serves as a safe and highly efficient methylating agent for carboxylic acids. It acts as a synthetic equivalent of diazomethane, which is highly toxic and explosive. The reaction proceeds rapidly at room temperature, offering a significant advantage over traditional Fischer esterification, which requires strong acid catalysts and heat. The toluene/methanol solvent system ensures the solubility of the starting material while providing the necessary methanol for the esterification reaction.

Chemical Reactivity and Transformations

The synthetic utility of this compound is dominated by the reactivity of the α-bromoketone functional group. The carbon atom alpha to the carbonyl group is highly electrophilic, making it a prime target for nucleophilic attack.

Core Reactivity: Nucleophilic Substitution

The bromine atom is an excellent leaving group, and the adjacent carbonyl group stabilizes the transition state of an Sₙ2 reaction. This makes the compound an effective alkylating agent for a wide variety of nucleophiles.[4]

-

Nucleophiles: Common nucleophiles include amines, thiols, carboxylates, and the enolates of other carbonyl compounds.

-

Applications: This reactivity is fundamental to its use as a building block. For example, reaction with thiourea or thioamides is a classic method for constructing thiazole rings, a common scaffold in pharmaceutical agents.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of targeted molecules, especially in the pharmaceutical sector.[5]

Intermediate for Bioactive Molecules

The compound serves as a key precursor in the synthesis of novel therapeutic agents. Its bromoacetyl group provides a reactive handle for covalently linking to other molecular fragments. This is particularly useful in creating libraries of compounds for screening purposes.[4] For instance, it has been cited as a precursor in the synthesis of analogs of lenalidomide, an immunomodulatory drug used to treat multiple myeloma.[6] The bromine's ability to act as a leaving group facilitates the crucial coupling reactions needed to build the final drug scaffold.[6]

Building Block for Heterocyclic Systems

The synthesis of heterocyclic compounds is a major focus of medicinal chemistry. This compound is an ideal starting material for constructing various heterocycles. As mentioned, its reaction with sulfur-containing nucleophiles (e.g., thiosemicarbazide) in a one-pot condensation can yield complex thiazole derivatives, which are frequently explored for their biological activities.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

GHS Hazard Identification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[8]H318: Causes serious eye damage.[7]H335: May cause respiratory irritation.[8] |

Recommended Protocols

-

Handling: Wear suitable protective clothing, including chemical-resistant gloves and safety glasses or a face shield.[3][8] Avoid contact with skin, eyes, and clothing.[8][9] Avoid the formation of dust and aerosols.[3][8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][10] Store away from incompatible materials.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][9]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[9][10]

-

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value is derived from the predictable and robust reactivity of its α-bromoketone moiety, which allows for its use as a potent alkylating agent in the construction of diverse and complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential as a building block for the next generation of functional materials and therapeutic agents.

References

-

P&S Chemicals. Product information, 3-(2-Bromo-acetyl)-benzoic acid methyl ester. [Link]

-

Indagoo Research Chemicals. SAFETY DATA SHEET - Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

-

PubChem. Methyl 4-(2-bromoacetyl)benzoate. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 3-(2-Bromo-acetyl)-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate|CAS 27475-14-5 [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 3-(2-bromoacetamido)benzoate () for sale [vulcanchem.com]

- 7. Methyl 4-(2-bromoacetyl)benzoate | C10H9BrO3 | CID 13612771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Molecular weight and formula of Methyl 3-(2-bromoacetyl)benzoate

An In-Depth Technical Guide to Methyl 3-(2-bromoacetyl)benzoate for Advanced Research

This guide provides an in-depth analysis of this compound, a bifunctional reagent of significant interest in medicinal chemistry and synthetic organic chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, its specific reactivity, and its strategic application in the development of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile chemical building block.

Core Physicochemical & Structural Characteristics

This compound (CAS No: 27475-19-0) is a solid organic compound whose utility is derived from its distinct chemical functionalities: a methyl ester and an α-bromo ketone.[1] This unique arrangement allows for sequential or orthogonal chemical modifications, making it a valuable intermediate.

Structural Representation

The molecule consists of a benzene ring substituted at the 1 and 3 positions with a methyl ester group and a bromoacetyl group, respectively.

Caption: Chemical Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of the compound, essential for experimental design and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO₃ | [2][3] |

| Molecular Weight | 257.08 g/mol | [4] |

| CAS Number | 27475-19-0 | [2] |

| Appearance | Solid | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 158.6 ± 22.3 °C | [3] |

| Refractive Index | 1.562 | [3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via esterification of the corresponding carboxylic acid, 3-(2-bromoacetyl)benzoic acid.

Experimental Protocol: Esterification via Diazomethane

This protocol is adapted from established literature procedures.[5]

Step 1: Reactant Preparation

-

Dissolve 3-(bromoacetyl)benzoic acid in a 7:3 mixture of toluene and methanol (MeOH). The use of a co-solvent system ensures the solubility of the starting material while providing the necessary alcohol for the subsequent esterification.

Step 2: Esterification

-

To the solution from Step 1, add trimethylsilyl diazomethane (TMS-diazomethane, 2 M solution in diethyl ether) dropwise at room temperature (20°C).[5]

-

Expert Insight: TMS-diazomethane is a safer, more stable alternative to diazomethane for methyl ester formation. It reacts rapidly with the carboxylic acid to generate the methyl ester and nitrogen gas, driving the reaction to completion. The reaction is typically complete within minutes.[5]

-

Step 3: Work-up and Isolation

-

After stirring for approximately 5 minutes, concentrate the reaction mixture under reduced pressure to remove the solvents and volatile byproducts.[5]

-

The resulting solid is the desired product, this compound, typically obtained in good yield (approx. 66%).[5] Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopy

Confirmation of the molecular structure is paramount. The following data provides a self-validating system for identifying the target compound.[5]

-

¹H NMR (300 MHz, DMSO-d₆):

-

δ 3.89 (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃) group. Its chemical shift is characteristic of an ester methyl group.

-

δ 5.00 (s, 2H): This singlet represents the two protons of the methylene group adjacent to the bromine atom and the carbonyl group (-COCH₂Br). The strong deshielding effect of both the bromine and carbonyl places this peak significantly downfield.

-

δ 7.67-7.76 (m, 1H), 8.18-8.28 (m, 2H), 8.49 (s, 1H): These multiplets and the singlet in the aromatic region correspond to the four protons on the substituted benzene ring. The splitting patterns and integration are consistent with a 1,3-disubstituted aromatic system.

-

-

Mass Spectrometry (MS-ES⁺):

-

m/z = 257 (M+H)⁺: The observed mass-to-charge ratio corresponds to the protonated molecule. The expected molecular weight is 257.08, confirming the elemental composition C₁₀H₉BrO₃.[4][5] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable, providing definitive evidence of its presence.

-

Chemical Reactivity: The Bromoacetyl Moiety as an Electrophilic Probe

The primary utility of this compound in drug discovery stems from the high reactivity of the α-bromo ketone functional group. This group is a potent electrophile, making it an ideal warhead for covalent modification of biological nucleophiles, such as cysteine or histidine residues in proteins.

The carbon atom attached to the bromine is highly susceptible to nucleophilic attack (Sₙ2 reaction) due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. This reactivity is the cornerstone of its application as a covalent inhibitor or as a chemical probe for target identification.

General Reaction Scheme: Covalent Modification

Caption: Sₙ2 reaction mechanism for covalent modification.

Applications in Drug Development and Medicinal Chemistry

The bifunctional nature of this reagent allows it to serve as a versatile scaffold in the synthesis of pharmaceutically active compounds.

-

Precursor for Heterocyclic Synthesis: The bromoacetyl group is a key starting point for constructing various heterocyclic rings (e.g., thiazoles, imidazoles) which are prevalent motifs in many drug molecules.

-

Covalent Enzyme Inhibitors: As discussed, the electrophilic nature of the molecule allows it to be incorporated into larger structures designed to irreversibly bind to the active site of a target enzyme. This is a powerful strategy for achieving high potency and prolonged duration of action.

-

Building Block for Complex Molecules: It serves as an intermediate in the synthesis of complex molecules, including analogs of immunomodulatory drugs like lenalidomide.[6] A related compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a potent dual inhibitor of malate dehydrogenase (MDH1 and MDH2), highlighting the utility of the aminobenzoate scaffold in targeting cancer metabolism.[7]

Safety, Handling, and Storage Protocols

Due to its reactivity, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as corrosive and can cause severe skin burns and eye damage (H314).[1] It should be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. It should be stored away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

References

-

Product information, 3-(2-Bromo-acetyl)-benzoic acid methyl ester | P&S Chemicals. [Link]

-

Methyl 4-(2-bromoacetyl)benzoate | C10H9BrO3 | CID 13612771 - PubChem. [Link]

-

Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. [Link]

Sources

- 1. This compound | 27475-19-0 [sigmaaldrich.com]

- 2. pschemicals.com [pschemicals.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 4-(2-bromoacetyl)benzoate | C10H9BrO3 | CID 13612771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(2-Bromo-acetyl)-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 3-(2-bromoacetamido)benzoate () for sale [vulcanchem.com]

- 7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-(2-bromoacetyl)benzoate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile chemical building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3-(2-bromoacetyl)benzoate, a bifunctional molecule, has emerged as a valuable synthon, prized for its distinct reactive sites that allow for sequential and controlled chemical transformations. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and, most importantly, its application as a cornerstone in the synthesis of diverse heterocyclic scaffolds with significant pharmacological potential.

This guide is designed to be a practical resource for laboratory professionals, offering not just theoretical background but also actionable experimental protocols and an exploration of the chemical principles that underpin its utility.

Physicochemical Properties and Handling

This compound is a solid at room temperature with a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol . A clear understanding of its physical and chemical characteristics is essential for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 27475-19-0 | |

| Molecular Formula | C₁₀H₉BrO₃ | |

| Molecular Weight | 257.08 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage | Sealed in a dry, room temperature environment |

Safety and Handling:

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is crucial to avoid inhalation of dust, and contact with skin and eyes. In case of accidental exposure, immediate and thorough washing of the affected area is recommended, and medical attention should be sought.

Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its subsequent applications. A common and effective method involves the esterification of 3-(bromoacetyl)benzoic acid.

Protocol 1: Esterification of 3-(bromoacetyl)benzoic acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid using trimethylsilyl diazomethane. This method is efficient and proceeds under mild conditions[1].

Materials:

-

3-(bromoacetyl)benzoic acid

-

Toluene/Methanol (7:3 v/v)

-

Trimethylsilyl diazomethane (2 M solution in diethyl ether)

-

Rotary evaporator

Procedure:

-

Dissolve 3-(bromoacetyl)benzoic acid in a 7:3 mixture of toluene and methanol.

-

To this solution, add 1 equivalent of trimethylsilyl diazomethane (2 M solution in diethyl ether) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to afford the solid product. A yield of approximately 66% can be expected[1].

Applications in Heterocyclic Synthesis

The synthetic utility of this compound lies in its two distinct reactive centers: the highly electrophilic α-bromoketone moiety and the methyl ester group. The α-bromoketone is a prime substrate for nucleophilic substitution and cyclocondensation reactions, making it an excellent precursor for a variety of heterocyclic systems.

Hantzsch Thiazole Synthesis: A Gateway to 2-Aminothiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings, which are prevalent in many biologically active compounds. The reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, its reaction with thiourea provides a direct route to 2-amino-4-arylthiazoles.

Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.

Protocol 2: Synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate

This protocol is a representative procedure for the Hantzsch thiazole synthesis using this compound and thiourea, adapted from general methods for α-haloketones[2].

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of ethanol.

-

Add 1.2 equivalents of thiourea to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. They can be synthesized through the condensation of an α-dicarbonyl compound (or its synthetic equivalent) with an o-phenylenediamine. The α-bromoacetyl group in this compound can be considered a masked α-dicarbonyl functionality, enabling its use in quinoxaline synthesis.

Reaction Principle: The reaction of this compound with an o-phenylenediamine is expected to proceed via initial nucleophilic attack of one of the amino groups on the α-carbon, followed by cyclization and subsequent oxidation (or tautomerization) to form the aromatic quinoxaline ring.

Protocol 3: Synthesis of Methyl 3-(quinoxalin-2-yl)benzoate (Hypothetical)

This protocol is a proposed method based on established procedures for quinoxaline synthesis from α-haloketones[3].

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol or Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 1 equivalent of this compound in ethanol or DMF in a round-bottom flask.

-

Add 1 equivalent of o-phenylenediamine to the solution.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the desired Methyl 3-(quinoxalin-2-yl)benzoate.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily accessible reactive sites provide a straightforward entry into diverse and medicinally relevant heterocyclic systems, most notably thiazoles and quinoxalines. The protocols and mechanistic insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this synthon in their synthetic endeavors. As the quest for novel bioactive molecules continues, the strategic application of such well-defined building blocks will undoubtedly remain a cornerstone of innovation in drug discovery and development.

References

-

Gomha, S. M., et al. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(5), 765. Available from: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1478. Available from: [Link]

-

Singh, U. P., & Bhat, H. R. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of the Korean Chemical Society, 56(2), 246-251. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(2-bromoacetyl)benzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(2-bromoacetyl)benzoate (CAS No: 27475-19-0), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. The focus is on the practical application and interpretation of this data to ensure structural integrity and purity.

Introduction: The Significance of Spectroscopic Analysis

This compound is a bifunctional molecule featuring a methyl ester and an α-haloketone. This combination of reactive sites makes it a valuable building block in the synthesis of more complex pharmaceutical agents. The α-bromoacetyl group, in particular, is a potent electrophile, readily reacting with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. Given its role as a synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.

This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy. Each section will not only present the expected data but also delve into the rationale behind the spectral features, grounded in the principles of chemical structure and reactivity.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and its distinct residual solvent peak for calibration. Chloroform-d (CDCl₃) is another common alternative. The choice of solvent can slightly influence chemical shifts.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.49 | s | 1H | H-2 |

| 8.28 - 8.18 | m | 2H | H-4, H-6 |

| 7.76 - 7.67 | m | 1H | H-5 |

| 5.00 | s | 2H | H-10 |

| 3.89 | s | 3H | H-8 |

| Data acquired in DMSO-d₆ at 300 MHz.[1] |

Interpretation:

-

Aromatic Region (δ 7.6-8.5 ppm): The four protons on the benzene ring are in distinct chemical environments. The proton at the 2-position (H-2), situated between the two electron-withdrawing carbonyl-containing groups, is the most deshielded and appears as a singlet at 8.49 ppm. The protons at the 4 and 6 positions appear as a multiplet between 8.18 and 8.28 ppm. The proton at the 5-position, coupled to both H-4 and H-6, also appears as a multiplet in the range of 7.67-7.76 ppm.

-

Bromoacetyl Methylene Protons (δ 5.00 ppm): The two protons of the methylene group attached to the bromine (H-10) are significantly deshielded due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. They appear as a sharp singlet at 5.00 ppm, indicating no coupling with neighboring protons.

-

Methyl Ester Protons (δ 3.89 ppm): The three protons of the methyl ester group (H-8) are in a relatively shielded environment and appear as a singlet at 3.89 ppm.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | C9 (Ketone C=O) |

| 165.2 | C7 (Ester C=O) |

| 136.9 | C3 |

| 134.8 | C1 |

| 133.5 | C6 |

| 130.0 | C5 |

| 129.5 | C4 |

| 129.1 | C2 |

| 52.8 | C8 (O-CH₃) |

| 35.1 | C10 (CH₂-Br) |

| Note: This is a predicted spectrum. Actual values may vary slightly. |

Interpretation:

-

Carbonyl Carbons (δ > 160 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl (C9) is predicted to be significantly downfield around 191.5 ppm. The ester carbonyl (C7) is expected at a slightly more shielded position, around 165.2 ppm.

-

Aromatic Carbons (δ 120-140 ppm): Due to the substitution pattern, six unique signals are predicted for the aromatic carbons. The carbons directly attached to the carbonyl groups (C1 and C3) are expected to be the most deshielded among the ring carbons.

-

Aliphatic Carbons (δ < 60 ppm): The methyl ester carbon (C8) is predicted around 52.8 ppm. The methylene carbon attached to the bromine (C10) is expected to be deshielded by the halogen, appearing around 35.1 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization in positive ion mode (ESI+) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Analysis: The ions are guided into a mass analyzer (e.g., quadrupole or time-of-flight) where their m/z ratios are determined.

Mass Spectrum Data and Interpretation

Table 3: Mass Spectrometry Data for this compound

| m/z | Assignment | Notes |